![molecular formula C14H16N4O2 B1384423 2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol CAS No. 1000340-04-4](/img/structure/B1384423.png)
2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol
Overview
Description
The compound is a derivative of 2-aminopyrimidin-4-ylphenol . Pyrimidines are one of the most important biological families of nitrogen-containing molecules .
Synthesis Analysis
The synthesis of related compounds often involves reactions with amidines . For example, one synthesis method involves the treatment of 2-[(hydroxyalkyl)amino]pyrimidin-4(3H)-ones with a Mitsunobu reagent .Molecular Structure Analysis
The molecular structure of related compounds often involves a pyrimidine ring, which is a heterocyclic aromatic compound .Chemical Reactions Analysis
The chemical reactions involving related compounds often involve the formation of new bonds and the breaking of old ones .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds depend on their specific structures. For example, the compound 2-(2-Aminopyrimidin-4-yl)phenol has a molecular weight of 187.20 .Scientific Research Applications
Protein Kinase Inhibition
This compound has been synthesized and evaluated for its potential as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, which can affect their activity, localization, and interaction with other proteins. Inhibitors of protein kinases have significant therapeutic potential, particularly in the treatment of cancer, as they can interfere with the signaling pathways that drive cell proliferation and survival.
Molecular Shape Studies
The planar structure of related compounds, such as pyrido[3,4-g]quinazoline, which is structurally similar to 2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol , has been studied for its molecular shape . Understanding the three-dimensional shape of molecules is crucial for drug design, as it affects how molecules interact with biological targets.
Grignard Reagent Synthesis
The compound has been used in the synthesis of Grignard reagents . Grignard reagents are a class of organometallic compounds that are widely used in organic synthesis to form carbon-carbon bonds, making them valuable tools for constructing complex organic molecules.
Design of Heteroaromatic Compounds
It serves as a building block in the design and synthesis of new heteroaromatic compounds with potential protein kinase inhibitory potencies . Heteroaromatic compounds are a class of organic compounds that contain at least one heteroatom within a ring structure and exhibit aromaticity. They are important in medicinal chemistry due to their diverse biological activities.
Cell Cycle Analysis
Derivatives of 2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol have been analyzed for their effects on the cell cycle . The cell cycle is a series of events that take place in a cell leading to its division and replication. Compounds that can arrest the cell cycle have potential as anticancer agents, as they can halt the proliferation of cancer cells.
DNA Intercalation Studies
Due to the planar nature of related compounds, there is interest in studying the potential for DNA intercalation . DNA intercalators are molecules that can insert between the base pairs of DNA. This can disrupt DNA replication and transcription, leading to cell death, which is why intercalators can be used as anticancer and antibacterial agents.
Nanomolar Cdc-like Kinase 1 (CLK1) Inhibition
The compound has been identified as a nanomolar inhibitor of Cdc-like kinase 1 (CLK1) . CLK1 is involved in the regulation of alternative splicing and is a target for therapeutic intervention in diseases where splicing alterations are implicated.
Dual-specificity Tyrosine-regulated Kinase 1A (DYRK1A) Inhibition
It has also been reported as an inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . DYRK1A is implicated in several biological processes, including neurodevelopment, and its inhibition is being explored for therapeutic potential in Down syndrome and related neurological disorders.
properties
IUPAC Name |
2-(2-aminopyrimidin-4-yl)-5-morpholin-4-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-14-16-4-3-12(17-14)11-2-1-10(9-13(11)19)18-5-7-20-8-6-18/h1-4,9,19H,5-8H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTDDYVLBZSDSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C3=NC(=NC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235373 | |
Record name | 2-(2-Amino-4-pyrimidinyl)-5-(4-morpholinyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol | |
CAS RN |
1000340-04-4 | |
Record name | 2-(2-Amino-4-pyrimidinyl)-5-(4-morpholinyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Amino-4-pyrimidinyl)-5-(4-morpholinyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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